molecular formula C14H13N5O2S B2546620 N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine CAS No. 787496-83-7

N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine

Cat. No. B2546620
CAS RN: 787496-83-7
M. Wt: 315.35
InChI Key: CFFKDDLABFMJTH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .


Molecular Structure Analysis

The structures of the complexes with inhibitors reveal that their central morpholinone and thiophene rings, respectively, sit over the Zn atom at a distance of approximately 5A, locating the inhibitors halfway down the S1’ pocket .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 539.7±50.0 °C . Its density is 1.505 and it is soluble in DMSO at concentrations greater than 20mg/mL . The compound is solid in form .

Scientific Research Applications

Antiviral Activity

The compound’s structural features suggest potential antiviral properties. Researchers have explored its efficacy against various viruses, including HIV-1. Molecular docking studies have revealed interactions between this compound and viral enzymes, making it a promising candidate for antiviral drug development .

Antimicrobial Potential

N’'-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine has demonstrated antimicrobial activity. Specifically, derivatives of this compound, such as 1a and 1b, exhibit good antimicrobial potential. These findings highlight its relevance in combating bacterial and fungal infections .

Enzyme Inhibition

The saturated carboxylic acid derivatives of this compound have been investigated for their binding affinity with enzymes. Structural-activity relationship (SAR) studies indicate that these derivatives may inhibit specific enzymes effectively. Further exploration of their mechanism of action could lead to therapeutic applications .

Heterocyclic Chemistry

The compound’s unique heterocyclic structure, combining thiazole and isoindole moieties, attracts interest in the field of heterocyclic chemistry. Researchers explore its synthetic routes, reactivity, and potential applications as building blocks for novel compounds .

Mechanism of Action

This compound is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) that potentiates human and rat mGluR5 activation by glutamate . It is selective for mGluR5 over other mGluRs but exhibits submicromolar activity at PDE6, δ- and κ-opioid receptors, and the ether-a-go-go related gene (ERG) potassium channel .

Safety and Hazards

The compound has been classified with the GHS09 hazard symbol, indicating it is an environmental hazard . The hazard statements associated with this compound are H410, indicating it is very toxic to aquatic life with long-lasting effects . Precautionary statements include P273, advising to avoid release to the environment, and P501, advising to dispose of contents/container to an approved waste disposal plant .

Future Directions

The lipophilic derivative of thalidomide was synthesized to enhance its characteristics and efficacy . Earlier studies have proved the immunomodulatory and anti-inflammatory effects of this compound . In this study, the interaction between bovine serum albumin (BSA) and this compound was studied using a multi-spectroscopic approach which included UV spectrophotometry, spectrofluorimetry and three-dimensional spectrofluorometric and molecular docking studies .

properties

IUPAC Name

2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c15-13(16)18-14-17-8(7-22-14)5-6-19-11(20)9-3-1-2-4-10(9)12(19)21/h1-4,7H,5-6H2,(H4,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFKDDLABFMJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine

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